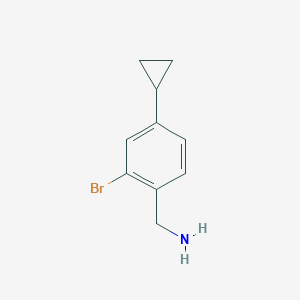

(2-Bromo-4-cyclopropylphenyl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12BrN |

|---|---|

Molecular Weight |

226.11 g/mol |

IUPAC Name |

(2-bromo-4-cyclopropylphenyl)methanamine |

InChI |

InChI=1S/C10H12BrN/c11-10-5-8(7-1-2-7)3-4-9(10)6-12/h3-5,7H,1-2,6,12H2 |

InChI Key |

PQGYBRFJTORJAK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)CN)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 4 Cyclopropylphenyl Methanamine

Precursor Identification and Chemical Transformations

The retrosynthetic analysis of (2-Bromo-4-cyclopropylphenyl)methanamine reveals several potential starting materials and key bond formations. The core structure is a 1,2,4-trisubstituted benzene (B151609) ring. The order in which the bromo, cyclopropyl (B3062369), and methanamine groups are introduced is a critical consideration in designing an efficient synthesis, as the directing effects of the existing substituents will influence the regioselectivity of subsequent reactions.

Bromination Strategies for Aromatic Scaffolds

The introduction of a bromine atom onto the aromatic ring is a fundamental step in the synthesis of this compound. Electrophilic aromatic substitution is the most common method for this transformation. The choice of brominating agent and reaction conditions depends on the nature of the substituents already present on the aromatic ring.

For a substrate like cyclopropylbenzene (B146485), the cyclopropyl group is an ortho-, para-director. Direct bromination of cyclopropylbenzene would likely yield a mixture of 2-bromo- and 4-bromo-isomers. To achieve the desired 2-bromo-4-cyclopropyl substitution pattern, a more elaborate strategy might be necessary, potentially involving a blocking group or starting with a precursor that already has the desired substitution pattern.

Common brominating agents include molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). prepchem.com Alternative reagents like N-Bromosuccinimide (NBS) can also be used, sometimes offering milder reaction conditions and improved selectivity.

| Brominating Agent | Catalyst/Conditions | Characteristics |

| Br₂ | FeBr₃ or AlCl₃ | Classical and effective method for electrophilic bromination of aromatic rings. prepchem.com |

| N-Bromosuccinimide (NBS) | Acid catalyst or light | Milder alternative, often used for allylic and benzylic bromination, but can also be used for aromatic bromination. |

| 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one | Dichloromethane | A simple method for the monobromination of aromatic amines, predominantly in the para-position. nih.gov |

Introduction of Cyclopropyl Groups via Diverse Methodologies

The incorporation of the cyclopropyl moiety onto the aromatic scaffold can be achieved through various modern cross-coupling reactions. The choice of method often depends on the availability of the starting materials and the functional group tolerance of the reaction.

One of the most versatile methods is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of an aryl halide (e.g., a brominated or iodinated benzene derivative) with a cyclopropylboronic acid or its ester. This method is known for its high functional group tolerance and excellent yields.

Another common approach is the use of organometallic reagents, such as cyclopropyl Grignard reagents (cyclopropylmagnesium bromide) or organozinc reagents, in the presence of a suitable catalyst to couple with an aryl halide.

| Coupling Reaction | Reactants | Catalyst | Key Features |

| Suzuki-Miyaura Coupling | Aryl halide + Cyclopropylboronic acid/ester | Palladium catalyst (e.g., Pd(PPh₃)₄) | High functional group tolerance, mild reaction conditions. |

| Negishi Coupling | Aryl halide + Cyclopropylzinc reagent | Palladium or Nickel catalyst | Good for coupling with organozinc reagents. |

| Kumada Coupling | Aryl halide + Cyclopropyl Grignard reagent | Palladium or Nickel catalyst | Utilizes readily available Grignard reagents. |

Formation of the Methanamine Moiety: Amination and Reduction Approaches

The final key transformation is the introduction of the methanamine group (-CH₂NH₂). This can be accomplished through several reliable methods, often starting from a precursor containing a functional group that can be converted to the aminomethyl group.

A common strategy involves the reduction of a nitrile (-CN) group. The nitrile can be introduced onto the aromatic ring via Sandmeyer reaction of an aniline (B41778) or by nucleophilic substitution on a benzyl (B1604629) halide. The reduction of the nitrile to the primary amine can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Alternatively, the methanamine moiety can be formed through the reductive amination of a corresponding aldehyde (-CHO). This involves the reaction of the aldehyde with ammonia (B1221849) or a protected amine source in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaCNBH₃).

Another approach is the Gabriel synthesis, which involves the reaction of a benzyl halide with potassium phthalimide, followed by hydrazinolysis to release the primary amine. The Hoffmann rearrangement of a suitable amide can also be used, which involves the conversion of a primary amide to a primary amine with one fewer carbon atom.

| Method | Precursor Functional Group | Reagents | Description |

| Nitrile Reduction | Nitrile (-CN) | LiAlH₄ or H₂/Pd, Pt, or Ni | A robust method for the synthesis of primary amines from nitriles. |

| Reductive Amination | Aldehyde (-CHO) | NH₃, NaBH₄ or NaCNBH₃ | A direct method to form amines from carbonyl compounds. |

| Gabriel Synthesis | Benzyl Halide (-CH₂X) | Potassium phthalimide, then H₂NNH₂ | Provides a clean synthesis of primary amines, avoiding over-alkylation. |

| Hoffmann Rearrangement | Amide (-CONH₂) | Br₂, NaOH | Converts an amide to a primary amine with one less carbon atom. |

Multistep Synthesis Pathways

Sequential Functional Group Interconversions

A sequential, or linear, synthesis involves the stepwise modification of a single starting material through a series of reactions until the final product is obtained. The directing effects of the substituents play a critical role in the regiochemical outcome of each step.

One plausible sequential route could begin with 4-cyclopropylaniline. Bromination of this precursor would be directed to the ortho position due to the activating and ortho-, para-directing nature of the amino and cyclopropyl groups. The resulting 2-bromo-4-cyclopropylaniline (B3034067) could then undergo a Sandmeyer reaction to introduce a cyano group, which upon reduction would yield the target this compound.

Example of a Sequential Pathway:

Start with 4-cyclopropylaniline.

Bromination: React with a suitable brominating agent (e.g., NBS in DMF) to introduce a bromine atom at the 2-position, yielding 2-bromo-4-cyclopropylaniline.

Diazotization and Sandmeyer Reaction: Convert the amino group to a diazonium salt using sodium nitrite (B80452) and a strong acid, followed by reaction with copper(I) cyanide to install the nitrile group, forming 2-bromo-4-cyclopropylbenzonitrile.

Reduction: Reduce the nitrile group to the methanamine moiety using a reducing agent like LiAlH₄ to afford this compound.

Convergent and Divergent Synthetic Routes

Convergent synthesis involves the separate synthesis of different fragments of the molecule, which are then combined in the later stages. This approach can be more efficient for complex molecules as it allows for the parallel synthesis of intermediates.

A convergent approach to this compound could involve the synthesis of a 2-bromo-4-cyclopropyl-substituted aromatic core, which is then coupled with a synthon for the methanamine group. For instance, 2-bromo-4-cyclopropylbenzaldehyde (B13679368) could be synthesized and then subjected to reductive amination to install the methanamine group in the final step.

Divergent synthesis, on the other hand, involves the creation of a common intermediate that can be used to synthesize a variety of related compounds. For example, a key intermediate like 2-bromo-4-cyclopropylbenzyl bromide could be synthesized. This intermediate could then be reacted with different nitrogen nucleophiles to generate a library of substituted benzylamines, including the target compound via reaction with ammonia or a protected equivalent.

Example of a Convergent/Divergent Pathway:

Synthesis of a Key Intermediate: Start with a readily available material like 4-bromotoluene. Introduce the cyclopropyl group via a cross-coupling reaction to form 4-cyclopropyltoluene. Subsequent bromination at the benzylic position followed by oxidation would yield 2-bromo-4-cyclopropylbenzaldehyde.

Divergent Step: This aldehyde can then be used in various reactions.

To synthesize the target compound: Reductive amination with ammonia would yield this compound.

To synthesize other derivatives: Reaction with different primary or secondary amines would lead to a variety of N-substituted benzylamines.

Catalytic Approaches in Synthesis

Catalytic methods are paramount in modern organic synthesis for their efficiency, selectivity, and ability to minimize waste. For the synthesis of this compound, catalytic approaches can be employed for the key bond-forming steps, particularly the introduction of the aminomethyl group.

While the target molecule retains its carbon-bromine bond, transition-metal catalysis is a key strategy for the formation of the crucial C-N bond, often through the functionalization of a benzylic carbon-halogen bond. A plausible synthetic precursor to this compound is 1-bromo-2-(bromomethyl)-4-cyclopropylbenzene. The benzylic C-Br bond is significantly more reactive than the aryl C-Br bond, allowing for selective amination.

Transition metals such as palladium and copper are widely used for C-N cross-coupling reactions. nih.gov For instance, a palladium-catalyzed amination, analogous to the Buchwald-Hartwig amination, could be employed. While typically used for aryl halides, modifications of this reaction can be applied to benzyl halides. Various phosphine (B1218219) ligands can be used to tune the reactivity and selectivity of the palladium catalyst. Similarly, copper-catalyzed amination, often referred to as the Ullmann condensation, provides an alternative, particularly with ammonia or its synthetic equivalents as the nitrogen source.

Table 1: Representative Transition-Metal Catalyzed Amination of a Benzylic Halide Precursor

The following data is illustrative of typical conditions for the amination of a benzylic halide.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene (B28343) | 80 | 85 |

| 2 | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ | DMSO | 100 | 78 |

| 3 | NiCl₂(dppp) (5) | - | K₃PO₄ | Dioxane | 90 | 75 |

dba = dibenzylideneacetone; XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; dppp (B1165662) = 1,3-Bis(diphenylphosphino)propane.

Beyond the functionalization of a benzylic halide, other catalytic amination reactions provide viable pathways to this compound. One of the most common and efficient methods is the reductive amination of the corresponding aldehyde, 2-bromo-4-cyclopropylbenzaldehyde. This reaction involves the condensation of the aldehyde with an ammonia source to form an imine, which is then reduced in situ to the desired primary amine.

While the reduction can be achieved with stoichiometric reducing agents like sodium borohydride, catalytic hydrogenation offers a greener alternative. Catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) are effective for this transformation. researchgate.net Furthermore, the direct amination of the corresponding benzyl alcohol, 2-bromo-4-cyclopropylbenzyl alcohol, using ammonia in the presence of a heterogeneous catalyst, such as a supported nickel catalyst, represents an atom-economical approach. acs.org

Table 2: Comparison of Catalytic Amination Methods

This table presents plausible outcomes for different catalytic amination strategies towards this compound.

| Starting Material | Catalyst | Reagents | Solvent | Key Advantage |

| 2-Bromo-4-cyclopropylbenzaldehyde | Pd/C | NH₃, H₂ (5 bar) | Methanol (B129727) | High yield, clean reaction |

| 2-Bromo-4-cyclopropylbenzyl alcohol | Ni/SiO₂-Al₂O₃ | (NH₄)₂CO₃ | p-Xylene | Atom economical, uses benzyl alcohol |

| 2-Bromo-4-cyclopropylbenzonitrile | Raney Ni | H₂ (10 bar) | Ethanol (B145695)/NH₃ | Utilizes nitrile precursor |

Stereoselective Synthesis Considerations

The synthesis of enantiomerically pure chiral amines is of significant interest, particularly in the pharmaceutical industry. This compound is a prochiral molecule, and its synthesis in an enantiomerically enriched form requires stereoselective methods.

Asymmetric induction can be achieved by using a chiral catalyst or reagent during the amination process. For instance, in the context of reductive amination, a prochiral imine intermediate can be reduced enantioselectively. This can be accomplished through catalytic asymmetric hydrogenation using a chiral transition-metal complex, such as those based on rhodium or iridium with chiral phosphine ligands.

Another approach is the asymmetric addition of a nucleophile to an imine. For example, a copper-catalyzed enantioselective aza-Friedel-Crafts reaction could potentially be adapted for this purpose. nih.gov Chiral benzylic amines can also be synthesized through enantioselective C-H amination of the corresponding toluene derivative, 1-bromo-4-cyclopropyl-2-methylbenzene, using a chiral rhodium catalyst, although this method is more challenging for achieving high regioselectivity and yields for primary amines. researchgate.net

The use of chiral auxiliaries is a well-established and reliable method for the synthesis of enantiopure amines. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to control the stereochemical outcome of a reaction. For the synthesis of this compound, a chiral auxiliary, such as the tert-butanesulfinamide developed by Ellman, can be condensed with 2-bromo-4-cyclopropylbenzaldehyde to form a chiral N-sulfinyl imine. yale.edu

The subsequent diastereoselective reduction of this imine, for example with a hydride reducing agent, leads to a sulfinamide product with high diastereomeric excess. The chiral auxiliary can then be cleaved under acidic conditions to afford the enantiomerically enriched primary amine.

Table 3: Diastereoselective Reduction of a Chiral N-Sulfinyl Imine Intermediate

The data below is representative of diastereoselective reductions in the synthesis of chiral benzylic amines using a chiral auxiliary.

| Entry | Reducing Agent | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) |

| 1 | NaBH₄ | THF | 0 | 95:5 |

| 2 | L-Selectride® | THF | -78 | 98:2 |

| 3 | LiAlH₄ | Diethyl Ether | -78 | 92:8 |

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route to this compound is highly dependent on the optimization of reaction conditions. Key parameters that influence the yield and purity of the product include the choice of catalyst, solvent, base (if required), temperature, and reaction time.

In transition-metal catalyzed reactions, the choice of ligand is often crucial. For example, in a palladium-catalyzed amination, bulky electron-rich phosphine ligands can significantly improve the rate and efficiency of the catalytic cycle. nih.gov The choice of base and solvent is also critical, as they can affect the solubility of the reactants and the stability of the catalyst.

For reductive amination, the pH of the reaction medium must be carefully controlled to favor imine formation without causing decomposition of the aldehyde or the reducing agent. The concentration of the ammonia source and the hydrogen pressure in catalytic hydrogenations are also important variables to optimize.

Table 4: Optimization of a Catalytic Reductive Amination Reaction

The following table illustrates the effect of varying reaction parameters on the yield of a representative reductive amination.

| Entry | Catalyst | Ammonia Source | Solvent | Temp (°C) | H₂ Pressure (bar) | Yield (%) |

| 1 | 5% Pd/C | NH₃ (g) | Methanol | 25 | 1 | 65 |

| 2 | 5% Pd/C | NH₃ (g) | Methanol | 50 | 1 | 78 |

| 3 | 5% Pd/C | NH₃ (g) | Methanol | 50 | 5 | 92 |

| 4 | Raney Ni | NH₄OAc | Ethanol | 60 | 10 | 88 |

| 5 | 10% Pd/C | NH₃ (g) | Methanol | 50 | 5 | 95 |

Systematic screening of these parameters, often aided by design of experiment (DoE) methodologies, is essential to develop a robust and high-yielding synthesis of this compound suitable for larger-scale production.

Solvent Effects and Temperature Control

The choice of solvent and precise temperature regulation are critical throughout the synthesis of this compound, influencing reaction rates, yields, and the impurity profile.

Synthesis of 2-Bromo-4-cyclopropylbenzonitrile (Intermediate)

The initial step, the Sandmeyer reaction, involves two distinct temperature-sensitive stages. The first is the diazotization of the precursor amine (2-amino-5-cyclopropylbenzonitrile). This is typically performed in an aqueous acidic solution, such as hydrochloric acid, at a low temperature, generally between 0 and 5 °C. Maintaining this low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt, which would lead to unwanted side products and a lower yield.

The second stage is the reaction of the diazonium salt with a copper(I) cyanide solution. This step requires heating to facilitate the substitution reaction and the evolution of nitrogen gas. A common temperature for this stage is around 60-70 °C. The solvent system here is typically a mixture of the aqueous acidic solution from the first step and the solvent used for the copper cyanide reagent.

Reduction of 2-Bromo-4-cyclopropylbenzonitrile to this compound

For the reduction of the nitrile intermediate to the final amine product, both the solvent and temperature have a significant impact. When using a catalytic system like Raney Nickel combined with a hydride source such as potassium borohydride (KBH₄), alcoholic solvents are preferred. Dry ethanol is a common choice as it effectively dissolves the nitrile and the reducing agent. Research on the reduction of various aromatic nitriles has shown that a moderately elevated temperature can improve reaction kinetics and yield. For many aromatic nitriles, a temperature of 50 °C provides an optimal balance, leading to a reasonably fast reaction without promoting significant side reactions.

Alternatively, when a more potent reducing agent like Lithium Aluminum Hydride (LiAlH₄) is used, the reaction must be conducted in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). These solvents are essential because LiAlH₄ reacts violently with protic solvents like water or alcohols. These reductions are often performed at room temperature, although gentle reflux may be used to ensure the reaction goes to completion.

Table 1: Influence of Solvent and Temperature on the Synthesis of this compound

| Synthetic Step | Precursor | Reagents | Solvent | Temperature (°C) | Key Considerations |

|---|---|---|---|---|---|

| Diazotization | 2-Amino-5-cyclopropylbenzonitrile | NaNO₂, HCl | Aqueous HCl | 0 - 5 | Low temperature is critical to maintain the stability of the diazonium salt. |

| Cyanation | Aryl Diazonium Salt | CuCN | Water | 60 - 70 | Controlled heating promotes the substitution reaction. |

| Nitrile Reduction | 2-Bromo-4-cyclopropylbenzonitrile | Raney Ni, KBH₄ | Ethanol | 50 | Balances reaction rate and selectivity for aromatic nitriles. |

| Nitrile Reduction | 2-Bromo-4-cyclopropylbenzonitrile | LiAlH₄ | Tetrahydrofuran (THF) | Room Temp. to Reflux | Requires strictly anhydrous conditions to prevent violent reactions. |

Reagent Stoichiometry and Purity

The precise molar ratios of reactants (stoichiometry) and their purity are fundamental to the successful synthesis of this compound, directly affecting the reaction's efficiency, yield, and the formation of impurities.

Synthesis of the Nitrile Intermediate

In the Sandmeyer reaction to form 2-bromo-4-cyclopropylbenzonitrile, the stoichiometry of the reagents must be carefully controlled. The starting amine, 2-amino-5-cyclopropylbenzonitrile, is typically treated with one equivalent of sodium nitrite (NaNO₂) in the presence of excess acid to form the diazonium salt. A slight excess of the copper(I) cyanide reagent is often used to ensure the complete conversion of the diazonium salt. The purity of the starting amine is important, as impurities can lead to the formation of undesired diazonium salts and subsequent byproducts, complicating the purification process.

Reduction to the Final Amine

In the reduction of the nitrile group, the stoichiometry of the reducing agent is a key parameter. For the reduction of aromatic nitriles using the Raney Nickel/KBH₄ system, studies have shown that using approximately four equivalents of potassium borohydride relative to the nitrile substrate provides high yields. The Raney Nickel is used in catalytic amounts, though often measured by weight relative to the substrate.

When using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄), at least two equivalents of hydride are mechanistically required to reduce the nitrile to a primary amine. In practice, a slight excess of LiAlH₄ is commonly used to account for any potential reactions with trace amounts of moisture and to drive the reaction to completion. The purity of the nitrile intermediate is crucial at this stage. Impurities from the previous step could potentially react with the strong reducing agent, leading to a complex mixture of products and consuming the hydride reagent, which could result in an incomplete reduction of the desired nitrile. All reagents, particularly the reducing agents and solvents, should be of high purity and, in the case of LiAlH₄, strictly anhydrous.

Table 2: Reagent Stoichiometry in the Synthesis of this compound

| Synthetic Step | Reactant 1 | Reactant 2 | Reactant 3 | Typical Molar Ratio (1:2:3) | Importance of Purity |

|---|---|---|---|---|---|

| Diazotization/Cyanation | 2-Amino-5-cyclopropylbenzonitrile | Sodium Nitrite (NaNO₂) | Copper(I) Cyanide (CuCN) | 1 : 1 : ~1.1 | High purity of the starting amine prevents side reactions and purification difficulties. |

| Nitrile Reduction (Raney Ni) | 2-Bromo-4-cyclopropylbenzonitrile | Raney Nickel | Potassium Borohydride (KBH₄) | 1 : (catalytic) : 4 | Purity of the nitrile ensures efficient reduction and prevents the formation of byproducts. |

| Nitrile Reduction (LiAlH₄) | 2-Bromo-4-cyclopropylbenzonitrile | Lithium Aluminum Hydride (LiAlH₄) | - | 1 : >2 | High purity and anhydrous conditions are essential to prevent side reactions and ensure safety. |

Chemical Reactivity and Transformations of 2 Bromo 4 Cyclopropylphenyl Methanamine

Reactions Involving the Aromatic Bromine Atom

The bromine substituent on the aromatic ring is a versatile functional group, enabling a range of transformations that are fundamental to modern synthetic chemistry. Its reactivity is centered on its ability to participate in oxidative addition with transition metals or undergo metal-halogen exchange.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and aryl bromides are common substrates for these transformations. The C-Br bond in (2-Bromo-4-cyclopropylphenyl)methanamine can be readily activated by a palladium(0) catalyst. wikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org It is a widely used method for forming biaryl structures or connecting the aromatic ring to alkyl, alkenyl, or alkynyl groups. wikipedia.orgnih.gov The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of ligand, base, and solvent is crucial for achieving high yields. libretexts.orgnih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.org This method allows for the introduction of vinyl groups onto the aromatic ring, providing access to stilbene (B7821643) and cinnamate (B1238496) derivatives. nih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org It is typically co-catalyzed by palladium and copper(I) species and requires a base, often an amine. organic-chemistry.orgnih.gov The Sonogashira coupling is a highly efficient method for synthesizing arylalkynes. libretexts.orgresearchgate.net

| Reaction Name | Coupling Partner | Typical Catalyst | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | Na₂CO₃, K₃PO₄ | Aryl-R |

| Heck | Alkene (H₂C=CHR) | Pd(OAc)₂ | Et₃N, K₂CO₃ | Aryl-CH=CHR |

| Sonogashira | Alkyne (H−C≡C−R) | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | Aryl-C≡C-R |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org Unlike nucleophilic substitution on aliphatic carbons, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

For SNAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org The this compound molecule lacks such strong electron-withdrawing groups. In fact, the aminomethyl (-CH₂NH₂) and cyclopropyl (B3062369) groups are generally considered to be electron-donating, which deactivates the ring toward nucleophilic attack. Therefore, the bromine atom on this compound is not expected to be readily displaced by nucleophiles under standard SNAr conditions.

Aryl bromides can be converted into highly reactive organometallic reagents, such as organolithium or Grignard reagents.

Lithiation: This transformation can be achieved through a lithium-halogen exchange reaction, typically using an alkyllithium reagent like n-butyllithium or t-butyllithium at low temperatures. growingscience.comresearchgate.net

Grignard Reagent Formation: A Grignard reagent is formed by reacting the aryl bromide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgadichemistry.comlibretexts.org

A significant challenge in forming these organometallic reagents from this compound is the presence of the acidic primary amine (-NH₂) group. Both organolithium and Grignard reagents are strong bases and would be instantly quenched by the amine proton. To circumvent this issue, the amine functionality must first be protected with a group that is stable to the organometallic reagent but can be easily removed later.

| Step | Description | Example Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Protection | The primary amine is converted to a non-acidic derivative. | Boc₂O (di-tert-butyl dicarbonate) | Protected Amine |

| 2. Organometallic Formation | The aryl bromide is reacted with a metal. | Mg/THF or t-BuLi | Grignard or Organolithium Reagent |

| 3. Electrophilic Quench | The organometallic reagent reacts with an electrophile. | CO₂, Aldehydes, Ketones | Functionalized Intermediate |

| 4. Deprotection | The protecting group is removed to restore the amine. | TFA (trifluoroacetic acid) or HCl | Final Product |

Reactions of the Primary Amine Functionality

The primary amine group (-NH₂) is a key center of reactivity, acting as a nucleophile in a wide array of chemical transformations.

The lone pair of electrons on the nitrogen atom makes the primary amine in this compound nucleophilic, allowing it to react readily with electrophilic carbon atoms.

Acylation: The amine reacts with acylating agents such as acid chlorides or acid anhydrides to form stable amide bonds. This is a common method for protecting the amine group or for synthesizing more complex molecules. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the acid byproduct.

Alkylation: The amine can be alkylated by reaction with alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt, due to the increased nucleophilicity of the secondary amine product. A more controlled method for mono-alkylation is reductive amination, which is discussed in the next section.

| Reaction Type | Electrophile | Product Functional Group |

|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Acetamide |

| Acylation | Acetic Anhydride ((CH₃CO)₂O) | Acetamide |

| Acylation | Benzoyl Chloride (PhCOCl) | Benzamide |

| Alkylation | Methyl Iodide (CH₃I) | Secondary/Tertiary Amine, Quaternary Salt |

| Alkylation | Benzyl (B1604629) Bromide (BnBr) | Secondary/Tertiary Amine, Quaternary Salt |

Primary amines undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This reaction is typically catalyzed by a mild acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. libretexts.org The reaction is generally reversible and can be driven to completion by removing the water that is formed.

Imines are valuable synthetic intermediates. For example, they can be reduced using agents like sodium borohydride (B1222165) (NaBH₄) to afford secondary amines. This two-step process, condensation followed by reduction, is known as reductive amination and is a highly effective method for the controlled mono-alkylation of primary amines.

| Carbonyl Reactant | Name | Resulting Imine Structure |

|---|---|---|

| Benzaldehyde | Ph-CHO | Aryl-CH₂-N=CH-Ph |

| Acetone | (CH₃)₂C=O | Aryl-CH₂-N=C(CH₃)₂ |

| Cyclohexanone | C₆H₁₀=O | Aryl-CH₂-N=(C₆H₁₀) |

Diazotization and Subsequent Transformations

The treatment of a primary amine with nitrous acid (HNO₂) results in the formation of a diazonium salt, a process known as diazotization. While this reaction is a cornerstone for the functionalization of aromatic amines, leading to stable aryl diazonium salts that can undergo various substitution reactions (e.g., Sandmeyer reaction), its application to benzylic amines like this compound follows a different course.

Primary benzylic diazonium salts are notoriously unstable and readily decompose. nih.govorganic-chemistry.org Upon formation, the diazonium intermediate derived from this compound would rapidly lose dinitrogen gas (N₂) to generate a highly reactive benzylic carbocation. This carbocationic intermediate is susceptible to attack by any nucleophile present in the reaction medium. For instance, in an aqueous acidic solution, the carbocation would be trapped by water to yield the corresponding benzyl alcohol, (2-Bromo-4-cyclopropylphenyl)methanol.

This inherent instability precludes the use of traditional copper-catalyzed Sandmeyer reactions for the clean substitution of the aminomethyl group. byjus.comchemguide.co.uk Instead of a controlled conversion to a halide or cyanide, the reaction typically yields a mixture of products arising from substitution, elimination, and potential rearrangement pathways. organic-chemistry.orgwikipedia.org A notable reaction of aminomethyl groups is the Tiffeneau-Demjanov rearrangement, which results in ring expansion; however, this typically requires the substrate to be a 1-aminomethyl-cycloalkanol. wikipedia.orglibretexts.org

| Reagent | Intermediate | Likely Product(s) | Reaction Type |

| NaNO₂, aq. HCl | Unstable benzyl diazonium salt | (2-Bromo-4-cyclopropylphenyl)methanol | Diazotization, carbocation formation, nucleophilic substitution |

| NaNO₂, aq. HBr | Unstable benzyl diazonium salt | (2-Bromo-4-cyclopropylphenyl)methanol, (2-Bromo-4-cyclopropylphenyl)methyl bromide | Diazotization, carbocation formation, competitive nucleophilic substitution |

Reactions of the Cyclopropyl Group

The cyclopropyl group, a three-membered carbocycle, possesses significant ring strain, which imparts unique reactivity compared to larger cycloalkanes. Its chemistry is characterized by reactions that either retain the ring structure or proceed via ring-opening.

The strained C-C bonds of the cyclopropane (B1198618) ring can be cleaved under various conditions, including catalytic, thermal, or photochemical methods. For aryl-substituted cyclopropanes, ring-opening can be facilitated by transition metals or by the formation of radical intermediates.

Transition Metal Catalysis : Palladium catalysts, for example, can induce the ring-opening of aryl cyclopropyl ketones to form α,β-unsaturated ketones. This type of transformation involves the oxidative addition of the palladium into a C-C bond of the cyclopropane ring.

Radical Reactions : The cyclopropyl ring can act as a radical probe. The reaction of N-cyclopropylanilines with nitrous acid has been shown to proceed through a radical cation, leading to a rapid ring-opening to form an iminium ion and a C-centered radical. This pathway highlights the susceptibility of the ring to open under single-electron transfer (SET) conditions.

Despite its propensity for ring-opening, the cyclopropane ring can also be functionalized while keeping its structure intact. This is often achieved through C-H activation strategies. Palladium-catalyzed C-H arylation of cyclopropanes has been demonstrated using directing groups, such as picolinamide. This approach allows for the formation of new C-C bonds exclusively at the cyclopropyl ring, showcasing a method to increase molecular complexity while preserving the three-membered ring.

Chemoselective Transformations

The presence of three different functional groups in this compound makes chemoselectivity a critical consideration in its synthetic applications. It is possible to selectively target one functional group while leaving the others unaffected.

The aryl bromide moiety is a prime target for selective transformations, most notably palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron species with an organohalide, is a powerful tool for C-C bond formation. Studies on ortho-bromoanilines have shown that Suzuki coupling can be performed efficiently on the C-Br bond without the need to protect the adjacent free amine. nih.govrsc.org This suggests that this compound could be selectively coupled with various boronic acids or esters at the bromine position, leaving the aminomethyl and cyclopropyl groups untouched. This provides a direct route to biaryl structures or the introduction of other organic fragments.

| Reaction | Reagents | Targeted Group | Untouched Groups | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Aryl Bromide | Aminomethyl, Cyclopropyl | Biaryl derivative |

| Diazotization | NaNO₂, aq. Acid | Aminomethyl | Aryl Bromide, Cyclopropyl | Benzyl alcohol derivative |

In multi-step syntheses, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. The primary amine of this compound is both nucleophilic and basic, necessitating protection for many synthetic transformations.

Common protecting groups for amines include carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). organic-chemistry.org

Boc Protection : The amine can be reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base to form the corresponding N-Boc protected compound. chemistrysteps.comjk-sci.com The Boc group is robust under basic and nucleophilic conditions but can be easily removed with a strong acid like trifluoroacetic acid (TFA). masterorganicchemistry.comfishersci.co.uk

Cbz Protection : Alternatively, benzyl chloroformate (Cbz-Cl) can be used to install the Cbz group, which is stable to acidic and basic conditions. wikipedia.orgijacskros.com Deprotection of the Cbz group is typically achieved through catalytic hydrogenation (e.g., H₂ over a palladium catalyst), a mild and neutral process. masterorganicchemistry.com

The use of these protecting groups renders the nitrogen non-nucleophilic, allowing for a broader range of reactions to be performed on the aryl bromide or cyclopropyl functionalities. For example, with the amine protected, organometallic reactions that would otherwise be incompatible with the acidic proton of the amine can be carried out on the aryl bromide. The choice between Boc and Cbz allows for "orthogonal" protection strategies, where one can be selectively removed in the presence of the other, enabling complex and sequential molecular modifications. wikipedia.org

| Protecting Group | Reagent for Protection | Deprotection Conditions | Stability |

| Boc (tert-butoxycarbonyl) | (Boc)₂O, Base | Strong acid (e.g., TFA) | Stable to base, hydrogenation |

| Cbz (benzyloxycarbonyl) | Cbz-Cl, Base | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acid and base |

2 Bromo 4 Cyclopropylphenyl Methanamine As a Key Building Block in Advanced Organic Synthesis

Construction of Heterocyclic Ring Systems

The structure of (2-Bromo-4-cyclopropylphenyl)methanamine, featuring a nucleophilic primary amine and a reactive aryl bromide handle, makes it a potentially valuable precursor for the synthesis of various heterocyclic structures.

Formation of Nitrogen-Containing Heterocycles

The primary amine group is a key functional group for building nitrogen-containing heterocycles. It can act as a nucleophile to react with a variety of electrophilic partners. For instance, reaction with dicarbonyl compounds or their equivalents can lead to the formation of five- or six-membered rings such as pyrroles or pyridines, respectively.

Another common strategy is the Pictet-Spengler reaction, where the amine could be acylated and then cyclized under acidic conditions to form dihydroisoquinoline scaffolds, assuming a suitable activating group is present on the aromatic ring. Furthermore, coupling with appropriate precursors could yield important heterocyclic cores like quinazolines or benzodiazepines.

Integration into Polycyclic Frameworks

The presence of two reactive sites—the amine and the aryl bromide—allows for sequential or one-pot reactions to build complex polycyclic systems. The amine can be used to form an initial heterocyclic ring, and the bromo group can then participate in a subsequent intramolecular or intermolecular cyclization.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, are powerful tools that could utilize the bromo-substituent. For example, an intramolecular Buchwald-Hartwig reaction could be envisioned where the amine is first linked to a side chain containing a suitable coupling partner, leading to the formation of a fused ring system.

Synthesis of Complex Molecular Scaffolds for Research Applications

The unique substitution pattern of a cyclopropyl (B3062369) group and a bromine atom on the phenyl ring, combined with the reactive benzylic amine, provides a template for generating novel molecular scaffolds for various research applications, including medicinal chemistry and materials science.

Preparation of Structurally Diverse Research Compounds

The orthogonal reactivity of the amine and the bromide allows for selective functionalization. The amine can be readily converted into amides, sulfonamides, or secondary/tertiary amines, introducing a wide range of substituents. The bromide can be subjected to various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille) to introduce new carbon-carbon or carbon-heteroatom bonds. This dual functionalization capability enables the creation of a multitude of structurally distinct molecules from a single starting material.

| Reaction Type | Functional Group Targeted | Potential Modification |

| Acylation | Primary Amine | Formation of amides |

| Sulfonylation | Primary Amine | Formation of sulfonamides |

| Reductive Amination | Primary Amine | Formation of secondary/tertiary amines |

| Suzuki Coupling | Aryl Bromide | Introduction of aryl/vinyl groups |

| Sonogashira Coupling | Aryl Bromide | Introduction of alkyne groups |

| Buchwald-Hartwig | Aryl Bromide | Formation of C-N bonds |

Design and Synthesis of Chemical Libraries

The compound is an ideal starting point for combinatorial chemistry and the generation of chemical libraries for high-throughput screening. By employing a divergent synthetic strategy, the core scaffold of this compound can be systematically elaborated. For example, a library of amides could be generated by reacting the amine with a diverse set of carboxylic acids. Subsequently, each of these amides could be further diversified through a Suzuki coupling reaction using a variety of boronic acids at the bromide position. This approach allows for the rapid generation of a large number of distinct compounds for biological screening.

Derivatization Strategies for Structural Exploration

Further exploration of the chemical space around the this compound scaffold can be achieved through various derivatization strategies beyond simple acylation or cross-coupling.

Modification at the Amine Moiety

The primary amine group (-CH₂NH₂) is a nucleophilic and basic center, making it amenable to a wide range of chemical transformations. These modifications are fundamental for introducing diversity and modulating the physicochemical properties of the final compounds.

N-Alkylation and Reductive Amination: The primary amine can be converted to secondary or tertiary amines through N-alkylation. A highly effective method for controlled mono-alkylation is reductive amination. masterorganicchemistry.com This process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding substituted amine. masterorganicchemistry.comscielo.org.mx Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorientjchem.org The choice of reducing agent is crucial; for instance, NaBH₃CN is effective at selectively reducing the protonated imine in the presence of the carbonyl starting material. masterorganicchemistry.com This method avoids the common problem of overalkylation often encountered with direct alkylation using alkyl halides. orientjchem.org

N-Acylation: The amine moiety readily reacts with acylating agents such as acid chlorides, anhydrides, or activated esters to form stable amide bonds. rsc.org This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. The formation of an amide bond introduces a planar, hydrogen-bond-accepting group, which can significantly influence the biological activity and conformational preferences of the molecule.

| Reaction Type | Reagents & Conditions | Product Type | Key Features |

|---|---|---|---|

| Reductive Amination | Aldehyde or Ketone (R'COR''), Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN), Solvent (e.g., THF, DCE) | Secondary or Tertiary Amine | Controlled mono-alkylation, avoids overalkylation. masterorganicchemistry.comredalyc.org |

| N-Acylation | Acid Chloride (R'COCl) or Anhydride ((R'CO)₂O), Base (e.g., Et₃N, Pyridine), Solvent (e.g., CH₂Cl₂) | Amide | Forms a stable, neutral amide linkage. rsc.org |

Diversification via Aromatic Functionalization

The bromo-substituted aromatic ring is a key handle for introducing further complexity through metal-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Buchwald-Hartwig Amination: This reaction enables the formation of a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgorganic-chemistry.org This transformation is a powerful tool for synthesizing substituted anilines and diarylamines from the this compound core. nih.gov The reaction typically requires a palladium precatalyst, a phosphine (B1218219) ligand (e.g., XPhos, t-BuXPhos), and a base (e.g., t-BuONa, Cs₂CO₃) in an inert solvent like toluene (B28343) or dioxane. nih.govresearchgate.net

Sonogashira Coupling: To form a carbon-carbon bond with a terminal alkyne, the Sonogashira coupling is employed. wikipedia.orglibretexts.org This reaction uses a palladium catalyst, often in conjunction with a copper(I) co-catalyst and an amine base. organic-chemistry.orgnih.gov This method allows for the introduction of linear alkynyl moieties, which are valuable in materials science and as precursors for further synthetic transformations. researchgate.net The reactivity of aryl halides in this coupling generally follows the order I > Br > Cl. wikipedia.org

Suzuki Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and an organoboron compound (e.g., a boronic acid or ester). It is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boron reagents. This allows for the introduction of a vast array of aryl, heteroaryl, or vinyl substituents at the bromine position.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Buchwald-Hartwig Amination | Primary/Secondary Amine (R₂NH) | Pd Catalyst, Phosphine Ligand, Base | Aryl C-N |

| Sonogashira Coupling | Terminal Alkyne (RC≡CH) | Pd Catalyst, Cu(I) Co-catalyst, Amine Base | Aryl C-C(sp) |

| Suzuki Coupling | Boronic Acid/Ester (RB(OH)₂) | Pd Catalyst, Base | Aryl C-C(sp²) |

Transformations Involving the Cyclopropyl Group

The cyclopropyl group is a strained, three-membered ring that behaves in some respects like a double bond. While generally stable under many reaction conditions, it can participate in unique transformations, particularly those involving radical intermediates or transition metals.

Radical Ring-Opening: The cyclopropyl ring can undergo ring-opening reactions under specific conditions, such as those involving radical initiators. For example, oxidative ring-opening can be initiated to form a more extended carbon chain. beilstein-journals.org These reactions can be complex and may lead to a mixture of products, but they offer a pathway to structures that are not easily accessible through other means. The presence of the adjacent aromatic ring can influence the regioselectivity of the ring-opening process.

While less common than modifications at the amine or aryl bromide sites, transformations of the cyclopropyl group provide a route to significant structural rearrangement, converting the compact, rigid ring into a flexible alkyl chain containing new functional handles.

Strategic Importance in Retrosynthetic Analysis

In retrosynthetic analysis, a target molecule is conceptually broken down into simpler, readily available starting materials. amazonaws.com this compound is a valuable building block because it represents an advanced intermediate that can be disconnected in several strategic ways.

A logical retrosynthetic disconnection of the aminomethyl group points to 2-bromo-4-cyclopropylbenzaldehyde (B13679368) or the corresponding nitrile as a precursor. The aldehyde can be converted to the target amine via reductive amination with an ammonia (B1221849) source, while the nitrile can be reduced.

The true synthetic power of this compound lies in its role as a versatile synthon. When planning the synthesis of a complex drug candidate, a chemist can envision this compound as a pre-formed scaffold. The three distinct functional groups allow for a divergent synthetic strategy:

Amine as an anchor: The amine can be functionalized first to attach the core of the molecule to a solid support or to introduce a key pharmacophoric element.

Aryl bromide as a late-stage diversification point: The C-Br bond can be reserved for late-stage modifications using robust cross-coupling reactions, allowing for the rapid generation of an analog library from a common intermediate.

Cyclopropyl group as a conformational lock: The rigid cyclopropyl group serves to lock the conformation of the adjacent phenyl ring and can be used to probe structure-activity relationships related to spatial arrangement.

This trifunctional nature makes this compound a powerful tool for efficiently constructing complex molecules with a high degree of structural diversity.

Analytical Methodologies for Characterization and Purity Assessment in Research

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of (2-Bromo-4-cyclopropylphenyl)methanamine. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

In a typical ¹H NMR spectrum, the protons of the cyclopropyl (B3062369) group would exhibit characteristic signals in the upfield region, generally between 0.5 and 1.5 ppm. The methanamine (-CH₂NH₂) protons would likely appear as a singlet or a multiplet, depending on the solvent and concentration, in the range of 3.5 to 4.5 ppm. The aromatic protons would resonate in the downfield region, typically between 7.0 and 7.5 ppm, with their splitting patterns providing crucial information about the substitution pattern on the benzene (B151609) ring.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The cyclopropyl carbons would be expected to appear at relatively high field strengths. The benzylic carbon of the methanamine group would resonate in the range of 40-50 ppm, while the aromatic carbons would be observed between 120 and 145 ppm. The carbon atom attached to the bromine would show a characteristic chemical shift influenced by the halogen's electronegativity.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Cyclopropyl-H | 0.5 - 1.5 | Multiplet |

| -CH₂NH₂ | 3.5 - 4.5 | Singlet/Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Cyclopropyl-C | 5 - 15 |

| -CH₂NH₂ | 40 - 50 |

| Aromatic-C | 120 - 145 |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confident determination of the molecular formula, C₁₀H₁₂BrN. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak, which will have nearly equal intensities (approximately 1:1 ratio) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. A common fragmentation pathway for benzylamines is the cleavage of the C-C bond adjacent to the nitrogen atom (β-cleavage), which would result in the formation of a stable tropylium (B1234903) ion or related fragments. The loss of the amino group is another plausible fragmentation pathway.

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Expected Value/Observation |

|---|---|

| Molecular Formula | C₁₀H₁₂BrN |

| Molecular Weight | 226.11 g/mol |

| Isotopic Pattern | M⁺ and (M+2)⁺ peaks in ~1:1 ratio |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The N-H stretching vibrations of the primary amine group are expected to appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the cyclopropyl group will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds typically exhibit characteristic absorption bands in the UV region. For this compound, one would expect to observe absorption maxima related to the π-π* transitions of the substituted benzene ring, likely in the range of 200-280 nm.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

Chromatographic Techniques for Purification and Purity Analysis

Chromatographic methods are essential for the separation of this compound from reaction impurities and for the quantitative determination of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC, using a nonpolar stationary phase (such as C18) and a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol (B129727) with additives like formic acid or trifluoroacetic acid), is the most common mode for analyzing aromatic amines.

The retention time of the compound is a key parameter for its identification, while the peak area is proportional to its concentration, allowing for accurate purity assessment. A well-developed HPLC method can effectively separate the target compound from starting materials, by-products, and degradation products.

Table 5: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Typical Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient elution) |

| Flow Rate | 1.0 mL/min |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While primary amines can sometimes exhibit poor peak shape and column adsorption in GC, derivatization can be employed to improve their chromatographic behavior. For instance, acylation of the amine group can produce a more volatile and less polar derivative that is amenable to GC analysis.

When coupled with a mass spectrometer (GC-MS), this technique provides both retention time data for identification and mass spectral data for confirmation and structural elucidation of the compound and any impurities.

Table 6: Potential GC Parameters for the Analysis of Derivatized this compound

| Parameter | Typical Condition |

|---|---|

| Column | DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure (if applicable)

X-ray Crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. wikipedia.org This method is the gold standard for determining the absolute stereochemistry of chiral molecules and for elucidating the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. nih.govmdpi.com

For a compound like this compound, which is achiral, the primary application of X-ray crystallography would be to unambiguously confirm its molecular structure and to study its packing in the solid state. Although no specific crystal structure for this compound appears to be publicly available, the technique's utility can be understood from studies on structurally related substituted benzylamines and other aromatic compounds. mdpi.comnih.govnih.gov

To perform an X-ray crystallographic analysis, a single crystal of high quality is required. wikipedia.org This is typically grown by slow evaporation of a solvent from a saturated solution of the purified compound. semanticscholar.orgmdpi.com Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined. mdpi.com

The data obtained from an X-ray crystallographic analysis of this compound would provide:

Confirmation of Connectivity: Definitive proof of the atomic connections, confirming the presence and positions of the bromo, cyclopropyl, and methanamine groups on the phenyl ring.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, offering insights into the electronic effects of the substituents on the aromatic ring.

Conformational Analysis: Information on the preferred conformation of the cyclopropyl and methanamine groups relative to the phenyl ring.

Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, including hydrogen bonding involving the amine group and other non-covalent interactions. nih.gov

Should a chiral derivative of this compound be synthesized, X-ray crystallography would be invaluable for determining its absolute configuration. nih.gov

Below is a table of representative crystallographic parameters that might be expected for a compound of this nature, based on data for similar small organic molecules. mdpi.commdpi.com

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.3 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1185 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.62 |

Theoretical and Computational Investigations of 2 Bromo 4 Cyclopropylphenyl Methanamine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of (2-Bromo-4-cyclopropylphenyl)methanamine. researchgate.net These calculations provide a detailed picture of how electrons are distributed within the molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic properties. northwestern.edu

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive, as less energy is required to excite an electron to a higher energy state. For this compound, the electron-donating aminomethyl and cyclopropyl (B3062369) groups would be expected to raise the HOMO energy, while the electron-withdrawing bromine atom would lower it, leading to a nuanced electronic profile.

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In this compound, the MEP would likely show a region of negative potential (red/yellow) around the nitrogen atom of the amine group due to its lone pair of electrons, making it a likely site for protonation or attack by electrophiles. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amine group. tandfonline.com

Table 1: Predicted Electronic Properties of this compound

Note: The values in this table are hypothetical, based on typical results from DFT (B3LYP/6-311G(d,p)) calculations for structurally similar aromatic amines and serve for illustrative purposes.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformers (energy minima) and the energy barriers for rotation around single bonds. nih.gov For this molecule, key rotations include the bond between the phenyl ring and the aminomethyl group (C-C bond) and the bond between the aminomethyl carbon and the nitrogen atom (C-N bond).

Computational methods can map the potential energy surface of the molecule as a function of these rotational angles (dihedral angles). nih.gov This mapping reveals the energy landscape, highlighting the most stable, low-energy conformations and the transition states that separate them. nih.govrsc.org Studies on similar benzylamine (B48309) derivatives have shown that conformers can be classified as anti or gauche based on the orientation of the amine group relative to the phenyl ring. colostate.edu The bulky cyclopropyl and bromo substituents on the ring would create steric hindrance, significantly influencing the preferred conformations and the rotational energy barriers. The most stable conformer would likely adopt a staggered arrangement that minimizes steric clash between the aminomethyl group and the ortho-bromo substituent.

Table 2: Hypothetical Relative Energies of Key Conformers

Note: The values in this table are illustrative, representing a plausible energy landscape for a substituted benzylamine. Actual values would require specific computational analysis.

Computational Modeling of Reaction Mechanisms

Computational modeling is a vital tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the reaction pathway, chemists can identify intermediates, transition states, and determine the activation energy, which governs the reaction rate. rsc.org

A plausible reaction for this molecule is the oxidation of the benzylamine group to form the corresponding imine, a common transformation for this class of compounds. ias.ac.inacs.org Theoretical models can simulate this process, for example, by modeling the transfer of a hydride ion from the carbon atom adjacent to the nitrogen to an oxidizing agent. ias.ac.in The presence of a substantial kinetic isotope effect in the oxidation of similar benzylamines confirms the cleavage of an α-C–H bond in the rate-determining step. ias.ac.in

DFT calculations can be used to locate the geometry of the transition state and compute the activation energy barrier. The electronic nature of the substituents on the phenyl ring would play a key role. The electron-donating cyclopropyl group would likely stabilize a positive charge developing on the benzylic carbon in the transition state, potentially accelerating the reaction compared to an unsubstituted benzylamine. Conversely, the inductive electron-withdrawing effect of the bromine atom would have a competing, deactivating effect.

Table 3: Illustrative Activation Energies for Benzylamine Oxidation

Note: Values are hypothetical and for comparative illustration of electronic substituent effects on a reaction mechanism.

In Silico Prediction of Reactivity and Selectivity

In silico methods are increasingly used in the early stages of chemical research to predict the reactivity, selectivity, and potential biological activity of new molecules, a field often associated with Quantitative Structure-Activity Relationship (QSAR) studies. nih.govmdpi.combiolscigroup.us For this compound, these predictions can help prioritize its potential uses and guide synthetic efforts.

Reactivity descriptors, derived from the electronic structure calculations mentioned in section 6.1, can predict how the molecule will behave in different chemical environments. For instance, the stability of a potential nitrenium ion intermediate, formed by metabolism of the aromatic amine, can be correlated with mutagenicity. researchgate.netimrpress.com Models can predict the most likely sites of metabolism on the molecule, which is critical for understanding its pharmacokinetic profile. researchgate.net

Furthermore, various computational tools can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. researchgate.netnih.govuniroma1.it By calculating molecular descriptors such as lipophilicity (LogP), molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors, it is possible to assess the "drug-likeness" of a compound based on established guidelines like Lipinski's Rule of Five. These predictions are crucial for evaluating the potential of a molecule as a therapeutic agent.

Table 4: Predicted ADMET and Physicochemical Properties

Note: These properties are calculated using standard in silico prediction software and are intended to estimate the molecule's pharmacokinetic profile.

Table of Mentioned Compounds

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of (2-Bromo-4-cyclopropylphenyl)methanamine is a primary area for future research. Current plausible synthetic strategies likely rely on multi-step sequences. Future efforts could focus on the development of more convergent and sustainable methods.

One promising approach is the direct amination of a suitable precursor. For instance, palladium-catalyzed amination of 1-bromo-2-(bromomethyl)-4-cyclopropylbenzene would be a direct route, although challenges in selectivity between the two bromide positions would need to be addressed. berkeley.eduuwindsor.caescholarship.orgnih.gov The use of aqueous ammonia (B1221849) as the nitrogen source in such reactions is a particularly attractive green alternative that merits investigation. escholarship.org

Another avenue for exploration is the reductive amination of 2-bromo-4-cyclopropylbenzaldehyde (B13679368). masterorganicchemistry.comscielo.org.mxorientjchem.orgredalyc.orgresearchgate.net Research in this area could focus on identifying mild and selective reducing agents that are compatible with the aryl bromide and cyclopropyl (B3062369) functionalities. masterorganicchemistry.com High-throughput screening of various catalysts and reaction conditions could accelerate the discovery of optimal protocols. researchgate.net

Furthermore, emerging photoredox and nickel dual catalytic systems present a novel strategy for the cross-coupling of aryl bromides with amines. nih.govnih.govucla.edursc.org Adapting these cutting-edge methods for the synthesis of this compound could offer milder reaction conditions and improved functional group tolerance.

A comparative overview of potential synthetic precursors and methodologies is presented in Table 1.

| Precursor | Synthetic Method | Potential Advantages | Key Research Challenges |

| 2-Bromo-4-cyclopropylbenzaldehyde | Reductive Amination | Readily available starting material, well-established reaction class. | Ensuring selectivity of the reducing agent to avoid debromination. |

| 1-Bromo-2-(bromomethyl)-4-cyclopropylbenzene | Nucleophilic Substitution with an Ammonia Surrogate | Direct introduction of the aminomethyl group. | Potential for over-alkylation and competing side reactions. |

| 2-Bromo-4-cyclopropylbenzonitrile | Reduction | Utilizes a stable nitrile precursor. | Requires a potent reducing agent that is compatible with the aryl bromide. |

Table 1: Potential Synthetic Routes to this compound

Exploration of Undiscovered Reactivity Patterns

The unique combination of functional groups in this compound suggests a rich and largely unexplored reactivity profile. Future research should systematically investigate the chemical behavior of this compound.

The aryl bromide moiety is a prime site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide array of substituents at the 2-position of the phenyl ring, leading to a diverse library of derivatives.

The primary amine offers a handle for a variety of transformations, including acylation, alkylation, and the formation of imines and heterocycles. The benzylic position of the amine also presents opportunities for C-H functionalization, a rapidly advancing field in organic synthesis. nih.govresearchgate.netresearchgate.netnih.gov Manganese-catalyzed benzylic C-H amination, for instance, could be explored to introduce further nitrogen-containing functionalities. nih.gov

The cyclopropyl group, with its inherent ring strain and unique electronic properties, can influence the reactivity of the adjacent aromatic ring and participate in various transformations, including ring-opening reactions under specific conditions. researchgate.netnih.govscientificupdate.com

Integration into Automated Synthesis Platforms

The modular nature of synthesizing derivatives from this compound makes it an ideal candidate for integration into automated synthesis platforms. kit.edu High-throughput experimentation could be employed to rapidly screen a wide range of reaction partners and conditions for functionalizing the aryl bromide or the primary amine. nih.gov

Automated platforms could facilitate the rapid generation of compound libraries for screening in various applications. For example, an automated workflow could be designed to perform a matrix of Suzuki coupling reactions with a diverse set of boronic acids, followed by a parallel set of acylations on the amine functionality. Such an approach would dramatically accelerate the exploration of the chemical space around this scaffold. researchgate.net

Application in Advanced Materials Science Research (Non-Biological)

While the biological applications of cyclopropyl-containing compounds are well-documented, the potential of this compound in non-biological materials science is an exciting and underexplored frontier. The rigid and strained nature of the cyclopropyl group can impart unique mechanical and thermal properties to polymers and other materials.

Future research could investigate the incorporation of this compound as a monomer or cross-linking agent in the synthesis of novel polymers. The presence of the aryl bromide allows for post-polymerization modification, enabling the tuning of material properties. The unique electronic properties of cyclopropyl aromatic systems could also be harnessed in the development of novel organic electronic materials. acs.org

New Methodologies for Functionalization and Derivatization

Beyond established methods, future research should focus on developing novel methodologies for the functionalization of this compound. Enzymatic and chemoenzymatic approaches could offer highly selective transformations of the amine group. For example, engineered threonine aldolases have been shown to be capable of α-functionalizing benzylamines, a strategy that could be applied to this compound. nih.gov

The development of orthogonal protecting group strategies will be crucial for selectively functionalizing the different reactive sites within the molecule. This would enable the synthesis of highly complex derivatives with precise control over their molecular architecture. Rhodium-catalyzed C-H activation is another advanced technique that could be explored for the selective functionalization of the aromatic ring or the benzylic position. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Bromo-4-cyclopropylphenyl)methanamine in academic research?

- Methodology :

- Step 1 : Start with 2-bromo-4-cyclopropylbenzaldehyde. Reduce the aldehyde group to a primary amine using reductive amination (e.g., NaBH₄ with NH₃ or NH₄OAc) or a Leuckart reaction.

- Step 2 : Optimize reaction conditions (e.g., solvent choice: DMF or THF; temperature: 60–80°C; catalyst: K₂CO₃ for nucleophilic substitution if intermediates require functionalization).

- Step 3 : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Key Considerations : Cyclopropane ring stability under basic/acidic conditions must be validated .

Q. How can researchers purify this compound effectively?

- Methodology :

- Recrystallization : Use ethanol/water mixtures at controlled cooling rates (e.g., 0°C for 12 hours) to isolate high-purity crystals.

- Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for impurities with similar polarity.

- Distillation : If volatile, use vacuum distillation (bp ≈ 120–140°C at 10 mmHg), though cyclopropane thermal stability must be confirmed .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm amine proton (δ 1.5–2.5 ppm) and cyclopropane ring protons (δ 0.8–1.2 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺, expected m/z ≈ 240–245) and bromine isotopic pattern .

- X-ray Crystallography : Single-crystal analysis (using SHELXL) resolves stereochemistry and confirms cyclopropane geometry .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- Methodology :

- Structure-Activity Relationship (SAR) : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., GPCRs or kinases). Compare with analogs (e.g., 4-fluorophenyl derivatives) to identify critical substituent effects .

- DFT Calculations : Apply density functional theory (B3LYP/6-31G*) to map electron density around the bromine and cyclopropane groups, predicting reactivity and binding affinity .

Q. How can researchers resolve contradictions in reported reaction yields for similar brominated methanamines?

- Methodology :

- Experimental Replication : Systematically vary parameters (solvent polarity, catalyst loading, temperature) to identify yield-limiting factors.

- Byproduct Analysis : Use GC-MS or HPLC to detect intermediates (e.g., dehalogenated byproducts or cyclopropane ring-opening products) .

- Kinetic Studies : Perform time-resolved in-situ IR spectroscopy to monitor reaction pathways and optimize conditions .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (e.g., cyclopropane ring cleavage or amine oxidation).

- pH Profiling : Test solubility and stability in buffers (pH 1–12). Amine protonation (pH < 8) may enhance aqueous stability but reduce membrane permeability .

- Lyophilization : For long-term storage, lyophilize as a hydrochloride salt (confirmed via PXRD) .

Q. How to design experiments to study interactions between this compound and enzymatic targets?

- Methodology :

- Surface Plasmon Resonance (SPR) : Immobilize target enzymes on a biosensor chip. Measure binding kinetics (kₐ, kₐ) at varying compound concentrations .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

- Mutagenesis Studies : Engineer enzyme active-site mutations (e.g., Ala-scanning) to identify critical residues for binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products